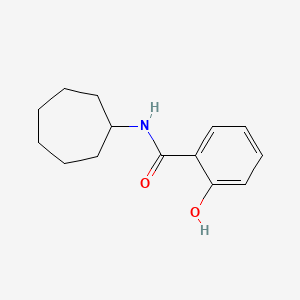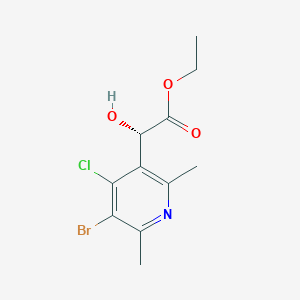
(S)-Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with bromine, chlorine, and methyl groups, along with an ethyl ester and a hydroxyl group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate typically involves multi-step organic reactions. One possible synthetic route could be:
Starting Material: 2,6-dimethylpyridine.
Bromination: Introduction of a bromine atom at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Introduction of a chlorine atom at the 4-position using chlorine gas or a chlorinating agent like thionyl chloride.
Hydroxylation: Introduction of a hydroxyl group at the 2-position using a hydroxylating agent such as hydrogen peroxide or a peracid.
Esterification: Formation of the ethyl ester by reacting the hydroxylated intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethyl 2-(4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate: Lacks the bromine atom.
Ethyl 2-(5-bromo-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate: Lacks the chlorine atom.
Ethyl 2-(5-bromo-4-chloro-2-methylpyridin-3-yl)-2-hydroxyacetate: Has only one methyl group.
Uniqueness
Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate is unique due to the specific combination of bromine, chlorine, and two methyl groups on the pyridine ring, along with the ethyl ester and hydroxyl functionalities. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C11H13BrClNO3 |
|---|---|
分子量 |
322.58 g/mol |
IUPAC名 |
ethyl (2S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H13BrClNO3/c1-4-17-11(16)10(15)7-5(2)14-6(3)8(12)9(7)13/h10,15H,4H2,1-3H3/t10-/m0/s1 |
InChIキー |
LWEBVQPEHKHTCK-JTQLQIEISA-N |
異性体SMILES |
CCOC(=O)[C@H](C1=C(N=C(C(=C1Cl)Br)C)C)O |
正規SMILES |
CCOC(=O)C(C1=C(N=C(C(=C1Cl)Br)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


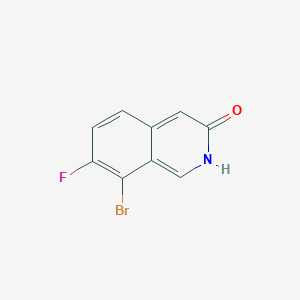
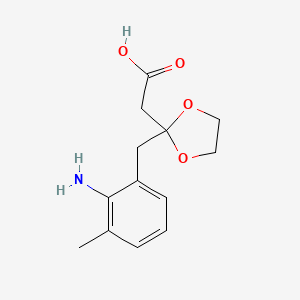
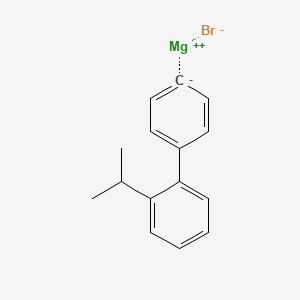
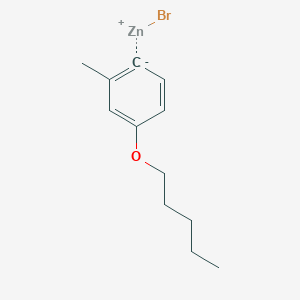
![4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
![(1S,2S,3S,5S)-3-((3-((1S,2S,3S,4R)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14890140.png)
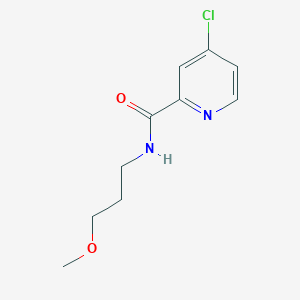
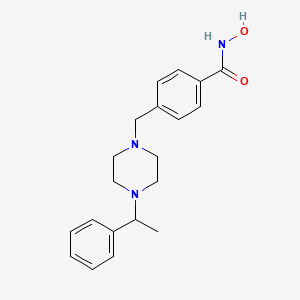
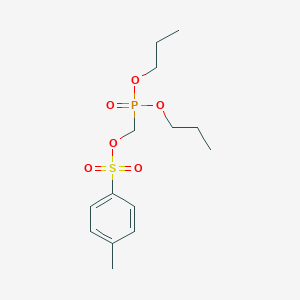
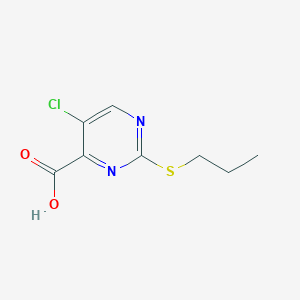
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
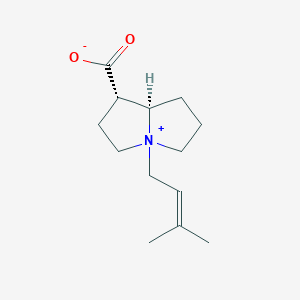
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
